![molecular formula C12H19NO4 B2453212 Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate CAS No. 331713-79-2](/img/structure/B2453212.png)
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H19NO4 . It is a member of the class of compounds known as piperidinecarboxylic acids .
Molecular Structure Analysis
The molecular weight of this compound is 241.28356 . The specific molecular structure is not provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not provided in the sources I found .Scientific Research Applications
Synthesis and Structural Studies
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate and related compounds are primarily utilized in the field of organic chemistry for synthesis and structural analysis. Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation reaction, demonstrating its utility in creating complex organic structures. They confirmed the structure through spectral studies and X-ray diffraction, highlighting its application in understanding molecular configurations (Kumar et al., 2016).
Antimicrobial and Antioxidant Applications
The compound and its derivatives have also been studied for their biological activities. Kumar et al. (2016) evaluated the antimicrobial and antioxidant susceptibilities of synthesized molecules, pointing towards its potential in medical and pharmaceutical applications (Kumar et al., 2016).
Organic Chemistry and Catalysis
In the realm of organic chemistry, the compound is used as a starting material or intermediate in the synthesis of various compounds. For instance, Zheng Rui (2010) used Piperidine-4-carboxylic acid, a closely related compound, to prepare (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing its role in the preparation of complex organic compounds (Zheng Rui, 2010).
Anticancer Agent Synthesis
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This demonstrates its potential application in developing new therapeutic agents (Rehman et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-17-12(16)10-4-6-13(7-5-10)11(15)8-9(2)14/h10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOFFVMMOBQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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